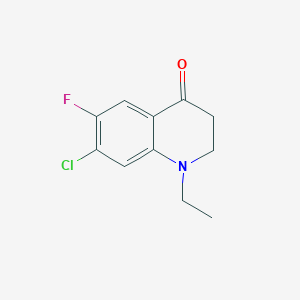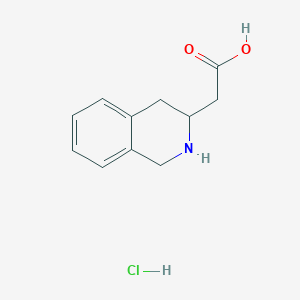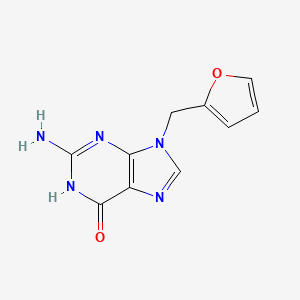
2-(Bromomethyl)-3-methylquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Bromomethyl)-3-methylquinoline is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, material science, and organic synthesis. The presence of a bromomethyl group at the 2-position and a methyl group at the 3-position of the quinoline ring makes this compound particularly interesting for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-3-methylquinoline typically involves the bromination of 3-methylquinoline. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in a solvent like carbon tetrachloride or chloroform under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Bromomethyl)-3-methylquinoline undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide.
Major Products Formed
Nucleophilic Substitution: Products include azidoquinolines, thiocyanatoquinolines, and alkoxyquinolines.
Oxidation: Quinoline N-oxides are the primary products.
Reduction: Tetrahydroquinoline derivatives are formed.
Applications De Recherche Scientifique
2-(Bromomethyl)-3-methylquinoline has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential anticancer, antimicrobial, and anti-inflammatory properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex quinoline derivatives and heterocyclic compounds.
Material Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: The compound is employed in the study of enzyme inhibitors and receptor modulators.
Mécanisme D'action
The mechanism of action of 2-(Bromomethyl)-3-methylquinoline depends on its specific application:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Modulation: It can interact with cellular receptors, altering their signaling pathways and affecting cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Bromomethyl)quinoline
- 3-Methylquinoline
- 2-(Chloromethyl)-3-methylquinoline
- 2-(Bromomethyl)-4-methylquinoline
Uniqueness
2-(Bromomethyl)-3-methylquinoline is unique due to the specific positioning of the bromomethyl and methyl groups on the quinoline ring. This unique structure allows for selective reactions and applications that may not be possible with other similar compounds .
Propriétés
Formule moléculaire |
C11H10BrN |
|---|---|
Poids moléculaire |
236.11 g/mol |
Nom IUPAC |
2-(bromomethyl)-3-methylquinoline |
InChI |
InChI=1S/C11H10BrN/c1-8-6-9-4-2-3-5-10(9)13-11(8)7-12/h2-6H,7H2,1H3 |
Clé InChI |
DVJZSWGCRUAFTC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=CC=CC=C2N=C1CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![isoindolo[2,1-b]isoquinolin-5(7H)-one](/img/structure/B11877903.png)





![N-((7-Methylimidazo[1,2-a]pyridin-3-yl)methyl)-4,5-dihydro-1H-imidazol-2-amine](/img/structure/B11877948.png)
